molecular formula C12H7N5S B12700186 1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate CAS No. 133280-19-0

1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate

Cat. No.: B12700186
CAS No.: 133280-19-0
M. Wt: 253.28 g/mol
InChI Key: REKPIWGNQMFMSU-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyrazine core with a phenyl group and a thiocyanate functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate typically involves the formation of the pyrazolo[3,4-b]pyrazine core followed by the introduction of the phenyl and thiocyanate groups. One common method starts with the cyclization of appropriate hydrazine derivatives with diketones or aldehydes to form the pyrazolo[3,4-b]pyrazine ring system. The phenyl group can be introduced through electrophilic aromatic substitution reactions, while the thiocyanate group is often added using thiocyanation reactions with reagents such as ammonium thiocyanate in the presence of oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, dihydropyrazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The pyrazolo[3,4-b]pyrazine core can interact with various biological pathways, modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-pyrazolo(3,4-b)pyridine
  • 1-Phenyl-1H-pyrazolo(3,4-b)quinoline
  • 1-Phenyl-1H-pyrazolo(3,4-b)benzothiazole

Uniqueness

1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the pyrazolo[3,4-b]pyrazine core with the phenyl and thiocyanate groups enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

CAS No.

133280-19-0

Molecular Formula

C12H7N5S

Molecular Weight

253.28 g/mol

IUPAC Name

(1-phenylpyrazolo[3,4-b]pyrazin-5-yl) thiocyanate

InChI

InChI=1S/C12H7N5S/c13-8-18-11-7-14-12-10(16-11)6-15-17(12)9-4-2-1-3-5-9/h1-7H

InChI Key

REKPIWGNQMFMSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)SC#N

Origin of Product

United States

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